Retaspimycin - 857402-23-4

Retaspimycin

Catalog Number: EVT-341427
CAS Number: 857402-23-4
Molecular Formula: C31H45N3O8
Molecular Weight: 587.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Retaspimycin hydrochloride, also known as IPI-504, is a semi-synthetic derivative of the naturally occurring ansamycin antibiotic, geldanamycin. [] It belongs to the class of benzoquinone ansamycins and is recognized as a potent and selective inhibitor of heat shock protein 90 (Hsp90). [, , ] Hsp90 is a molecular chaperone crucial for the proper folding, stability, and function of numerous proteins, including many involved in oncogenesis. [, , ] By inhibiting Hsp90, retaspimycin disrupts the function and promotes the degradation of these client proteins, leading to significant antitumor effects in various preclinical cancer models. [, ]

Future Directions
  • Clinical Development: Further clinical trials are necessary to determine the optimal dosage, schedules, and combinations with other anticancer agents for different tumor types. The identification of predictive biomarkers for response to retaspimycin hydrochloride is also crucial for personalized medicine approaches. [, , ]

  • Resistance Mechanisms: Investigating the mechanisms of resistance to retaspimycin hydrochloride will be essential for developing strategies to overcome treatment failure and improve patient outcomes. []

  • Combination Therapies: Exploring rational combinations of retaspimycin hydrochloride with other targeted therapies, chemotherapy, or immunotherapy holds promise for enhancing efficacy and potentially overcoming drug resistance. [, , , , , , ]

  • Understanding the Role of Hsp90 in Different Cancers: In-depth investigation of the diverse roles of Hsp90 and its client proteins in various cancer types will provide valuable insights for developing more effective Hsp90-targeted therapies. []

17-Allylamino-17-demethoxygeldanamycin (17-AAG)

Compound Description: 17-Allylamino-17-demethoxygeldanamycin (17-AAG), also known as tanespimycin, is a geldanamycin derivative and a potent inhibitor of heat shock protein 90 (Hsp90). Like retaspimycin, it binds to the ATP-binding pocket of Hsp90, leading to the degradation of client proteins involved in tumor growth and survival. 17-AAG has been extensively studied in clinical trials for various cancer types. []

17-Amino-17-demethoxygeldanamycin (17-AG)

Compound Description: 17-Amino-17-demethoxygeldanamycin (17-AG) is another active metabolite of both 17-AAG and retaspimycin. [, ] It also exhibits inhibitory activity against Hsp90, contributing to the overall anti-cancer effects observed with these compounds. []

Relevance: As an active metabolite of retaspimycin, 17-AG plays a role in the overall pharmacological activity of the drug. [, ] While 17-AG itself possesses anti-cancer properties through Hsp90 inhibition, its potency is generally considered lower than that of 17-AAG and retaspimycin. []

Geldanamycin

Compound Description: Geldanamycin is a naturally occurring benzoquinone ansamycin antibiotic that served as the basis for the development of several Hsp90 inhibitors, including 17-AAG, 17-DMAG, and retaspimycin. [, ] It binds to Hsp90 and disrupts its chaperone function, leading to the degradation of client proteins involved in cancer cell growth and survival. [, ]

17-(Dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAG)

Compound Description: 17-(Dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAG), also known as alvespimycin, is another geldanamycin derivative and Hsp90 inhibitor. [] Like retaspimycin, it disrupts Hsp90 function and induces the degradation of client proteins, leading to anti-cancer effects.

Relevance: 17-DMAG is structurally related to retaspimycin and shares its mechanism of action by targeting Hsp90. [] Both compounds are synthetic analogs designed to improve upon the limitations of geldanamycin, including solubility and toxicity profiles. 17-DMAG has been investigated in clinical trials for various cancer types. []

Overview

Retaspimycin hydrochloride, also known as IPI-504, is a potent and selective inhibitor of heat shock protein 90. This compound plays a critical role in the proper folding, stability, and function of various client proteins involved in cancer progression, particularly gastrointestinal stromal tumors and soft-tissue sarcomas. The compound is derived from the ansamycin family of antibiotics, specifically from geldanamycin, which has been modified to enhance its pharmacological properties.

Source

Retaspimycin is synthesized from geldanamycin, a natural product originally isolated from the bacterium Streptomyces hygroscopicus. The modification involves creating a hydroquinone hydrochloride salt derivative that enhances solubility and bioavailability in clinical applications .

Classification

Retaspimycin is classified as an antineoplastic agent due to its ability to inhibit tumor cell proliferation. It falls under the category of heat shock protein inhibitors, specifically targeting heat shock protein 90, which is critical for the stability of numerous oncoproteins .

Synthesis Analysis

Methods

The synthesis of retaspimycin hydrochloride involves several chemical modifications of geldanamycin. The primary method includes:

  1. Hydroquinone Formation: Geldanamycin undergoes reduction to form the hydroquinone derivative.
  2. Salt Formation: The hydroquinone is then converted into its hydrochloride salt form to improve solubility.

Technical details indicate that modifications aim to enhance the compound's selectivity and potency against heat shock protein 90 while reducing systemic toxicity compared to its parent compound .

Molecular Structure Analysis

Structure

Retaspimycin hydrochloride has a complex molecular structure characterized by a fused ring system typical of ansamycins. The key structural features include:

  • A quinone moiety that is essential for its biological activity.
  • Hydroxyl groups that contribute to its solubility and interaction with target proteins.

Data

The molecular formula for retaspimycin hydrochloride is C_22H_24ClN_3O_5, with a molecular weight of approximately 445.89 g/mol. The compound's structure allows it to effectively bind to the ATP/ADP-binding site of heat shock protein 90 .

Chemical Reactions Analysis

Reactions

Retaspimycin undergoes several chemical transformations in vivo:

  1. Deprotonation: Upon entering systemic circulation, retaspimycin is deprotonated to yield the free base form.
  2. Oxidation: The free base can be oxidized back into 17-AAG (17-allylamino-17-demethoxygeldanamycin), which retains potent inhibitory activity against heat shock protein 90.

These reactions are crucial for understanding the pharmacokinetics and pharmacodynamics of retaspimycin in clinical settings .

Technical Details

Pharmacokinetic studies have shown that retaspimycin exhibits a maximum concentration (C_max) within hours post-administration, with a terminal elimination half-life that supports its dosing schedule in clinical trials .

Mechanism of Action

Process

Retaspimycin exerts its anticancer effects primarily through the inhibition of heat shock protein 90. The mechanism involves:

  1. Binding: Retaspimycin binds to the amino-terminal ATP/ADP-binding site of heat shock protein 90.
  2. Client Protein Destabilization: This binding leads to the degradation of client proteins essential for tumor growth and survival, including oncogenic kinases.

Data from clinical studies indicate that retaspimycin effectively reduces levels of these client proteins in treated patients, correlating with tumor response rates .

Physical and Chemical Properties Analysis

Physical Properties

Retaspimycin hydrochloride is characterized by high water solubility (>200 mg/mL), allowing for easy formulation and administration in clinical settings. It appears as a white to off-white powder.

Chemical Properties

  • Solubility: Highly soluble in aqueous solutions without requiring organic solvents.
  • Stability: Retaspimycin is stable under physiological conditions but can be subject to metabolic conversion.

Relevant analyses suggest that these properties enhance its therapeutic potential while minimizing side effects associated with less soluble compounds like geldanamycin .

Applications

Scientific Uses

Retaspimycin has been investigated in various clinical settings:

  • Cancer Treatment: It has shown efficacy in treating gastrointestinal stromal tumors, soft-tissue sarcomas, and non-small cell lung cancer.
  • Combination Therapies: Retaspimycin has been studied in combination with other agents, such as trastuzumab and lapatinib, to enhance therapeutic outcomes against HER2-positive cancers.

Clinical trials have demonstrated promising results regarding its safety profile and antitumor activity, making it a significant candidate in ongoing cancer research .

Introduction to Retaspimycin in Targeted Cancer Therapy

Historical Context of Hsp90 Inhibitors in Oncology

Heat shock protein 90 (Hsp90) emerged as a high-value oncology target due to its critical role in stabilizing oncoproteins essential for cancer cell survival, proliferation, and metastasis. This molecular chaperone facilitates the folding, stability, and function of >400 "client proteins," including HER2, KIT, PDGFRα, AKT, and HIF-1α—many implicated in oncogenic signaling pathways [4] [2]. The first Hsp90 inhibitors were natural products like geldanamycin, discovered in 1970 from Streptomyces hygroscopicus. Though potent, geldanamycin’s clinical translation was precluded by severe hepatotoxicity linked to its benzoquinone moiety, which generates reactive oxygen species and depletes glutathione [6] [5]. Subsequent analogs like 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) entered clinical trials in the early 2000s but faced formulation challenges due to poor aqueous solubility and persistent toxicity [1] [4]. These limitations catalyzed efforts to develop next-generation inhibitors with improved pharmacological profiles, setting the stage for retaspimycin’s development.

Table 1: Evolution of Key Hsp90 Inhibitors

CompoundDiscovery/Development EraKey Structural FeaturesClinical Limitations
Geldanamycin1970Benzoquinone ansamycinDose-limiting hepatotoxicity
17-AAG (Tanespimycin)Late 1990s17-allylamino-geldanamycin analogPoor solubility, formulation issues
Retaspimycin (IPI-504)2000sHydroquinone hydrochloride saltOptimized solubility and metabolism

Rationale for Retaspimycin Development: Structural and Functional Differentiation from Geldanamycin Analogs

Retaspimycin (IPI-504) is the hydrochloride salt of the hydroquinone derivative of 17-AAG, engineered to overcome the solubility and metabolic instability of prior ansamycins. Structurally, retaspimycin lacks the methoxy group at C17 and features a reduced benzoquinone core (hydroquinone), significantly enhancing its water solubility compared to 17-AAG [1] [8]. This modification allows intravenous administration without cremophor-based solvents—a key toxicity driver in earlier formulations [1] [3]. Mechanistically, retaspimycin exists in dynamic equilibrium with 17-AAG in vivo; intracellular reductases convert 17-AAG to the hydroquinone (retaspimycin), which exhibits 40–60-fold greater potency against Hsp90 due to enhanced binding affinity [1] [6]. Biochemical assays confirm retaspimycin’s low nanomolar inhibition of Hsp90α/β and GRP94 (EC₅₀ = 119 nM for both), disrupting ATPase activity and inducing proteasomal degradation of client oncoproteins [8].

Table 2: Structural and Functional Comparison of Retaspimycin and 17-AAG

Parameter17-AAGRetaspimycinBiological Implication
C17 ModificationAllylamino-demethoxyHydroquinone hydrochlorideImproved aqueous solubility
Primary FormQuinoneHydroquinoneReduced oxidative stress toxicity
Hsp90 EC₅₀~500 nM119 nMEnhanced target inhibition
Metabolic StabilityCYP3A4 oxidation to 17-AGDynamic reduction to 17-AAGSustained intracellular activity

Retaspimycin’s Role in the Evolution of Hydroquinone-Based Therapeutic Agents

Retaspimycin exemplifies the strategic shift toward hydroquinone-based Hsp90 inhibitors designed to leverage metabolic activation while minimizing off-target toxicity. Its reduced quinone core avoids glutathione conjugation—a pathway implicated in geldanamycin-induced liver injury [6] [4]. Preclinically, retaspimycin demonstrated robust antitumor activity in imatinib-resistant gastrointestinal stromal tumors (GIST) by degrading KIT and PDGFRα, key drivers of GIST pathogenesis. In xenograft models, retaspimycin (100 mg/kg) reduced tumor volume by 69–84% and synergized with imatinib [1] [8]. Clinically, a phase I trial in metastatic GIST and soft-tissue sarcomas (n=54) established retaspimycin’s proof-of-concept: 38% of GIST patients showed metabolic partial responses via FDG-PET, and 70% achieved stable disease [1]. In HER2+ breast cancer, retaspimycin combined with trastuzumab degraded HER2 and suppressed PI3K-AKT/MAPK signaling in trastuzumab-resistant cells, though phase II trials revealed modest monotherapy efficacy [3] [4]. These findings underscore retaspimycin’s role in validating hydroquinone pharmacophores for targeted protein degradation, informing successors like luminespib (AUY922) and ganetespib [4] [6].

Table 3: Key Preclinical and Clinical Findings for Retaspimycin

Cancer TypeModelKey OutcomesReference
GISTGIST-882 xenograft84% tumor reduction; KIT degradation [1]
HER2+ Breast CancerBT474R cellsHER2/AKT/MAPK suppression; synergy with trastuzumab [3]
Clinical: GISTPhase I (n=37)38% metabolic PR; 70% stable disease [1]
Clinical: HER2+ MBCPhase II (n=26)62% stable disease; no confirmed RECIST responses [3]

Retaspimycin represents a critical milestone in Hsp90 therapeutics, demonstrating that structural refinements can enhance target engagement while mitigating historical liabilities. Though clinical efficacy was context-dependent, its development provided foundational insights for next-generation inhibitors aimed at broader oncogenic networks [4] [6].

Properties

CAS Number

857402-23-4

Product Name

Retaspimycin

IUPAC Name

[13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate

Molecular Formula

C31H45N3O8

Molecular Weight

587.7 g/mol

InChI

InChI=1S/C31H45N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,35-37H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)

InChI Key

OAKGNIRUXAZDQF-UHFFFAOYSA-N

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)C)OC)OC(=O)N)C)C)O)OC

Synonyms

17-(allylamino)-17-demethoxy-geldanamycin
17-(allylamino)-17-demethoxygeldanamycin
17-AAG
17-allyl-aminogeldanamycin
17-allylamino-17-demethoxygeldanamycin
17-allylamino-17-demethoxygeldanamycin hydroquinone
17-allylamino-17-demethoxygeldanamycin hydroquinone salt
17-allylamino-geldanamycin
17-allylaminogeldanamycin
17-N-allylamino-17-demethoxygeldanamycin
17AAG
CNF1010
IPI 493
IPI 504
IPI-493
IPI-504
IPI493
IPI504
NSC 330507
NSC-330507
retaspimycin hydrochloride
tanespimycin

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)C)OC)OC(=O)N)C)C)O)OC

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)\C)OC)OC(=O)N)\C)C)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.